1,3-Dibenzylpiperazine

Descripción general

Descripción

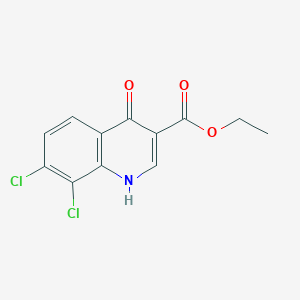

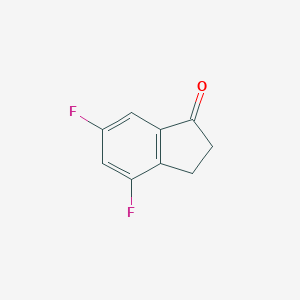

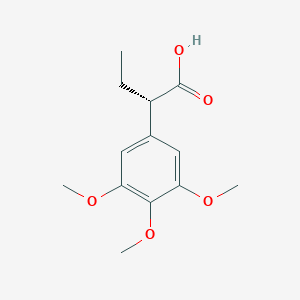

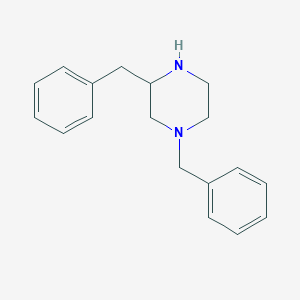

1,3-Dibenzylpiperazine is a chemical compound that contains 42 atoms in total, including 22 Hydrogen atoms, 18 Carbon atoms, and 2 Nitrogen atoms .

Synthesis Analysis

1,3-Dibenzylpiperazine can be formed as a byproduct during the synthesis of benzylpiperazine (BZP). This can occur if the reaction has been run at too high a temperature, or if an excess of benzyl chloride has been used .Molecular Structure Analysis

The molecular formula of 1,3-Dibenzylpiperazine is C18H22N2. It has an average mass of 266.381 Da and a monoisotopic mass of 266.178314 Da .Aplicaciones Científicas De Investigación

Use as a Central Nervous System Stimulant

Specific Scientific Field

Summary of the Application

1-Benzylpiperazine (BZP) is a benzyl-substituted piperazine that acts as a central nervous system (CNS) stimulant . It is often used recreationally and is known for its misuse in certain 'party pills’ .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this use are not detailed in the available resources.

Results or Outcomes

BZP has around 10% of the potency of d-amphetamine . Its misuse started in New Zealand several years ago and became common in Europe only after 2004 .

Use in Cancer Research

Specific Scientific Field

Summary of the Application

(3S,6S)-3,6-dibenzylpiperazine-2,5-dione, a derivative of 1,3-Dibenzylpiperazine, has been isolated from the culture extract of marine-derived Paecilomyces formous and has shown selective cytotoxic activity against cancer cells adapted to nutrient starvation .

Methods of Application or Experimental Procedures

The compound was isolated from the culture extract of marine-derived Paecilomyces formous . It was then tested on human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions .

Results or Outcomes

The compound showed cytotoxic activity on the human pancreatic carcinoma PANC-1 cells adapted to glucose-starved conditions with an IC50 value of 28 μM . No effect was observed against PANC-1 cells under general culture conditions up to 1000 μM . Further studies suggest that it may function via uncoupling of mitochondrial oxidative phosphorylation .

Use as an Impurity Marker in Recreational Stimulant Drug

Specific Scientific Field

Summary of the Application

Dibenzylpiperazine (DBZP) is often found as an impurity in the recreational stimulant drug benzylpiperazine (BZP). The presence of DBZP is a marker for low-quality or badly made BZP .

Methods of Application or Experimental Procedures

DBZP can be made as a reaction byproduct during BZP synthesis, either because the reaction has been run at too high a temperature, or because an excess of benzyl chloride has been used .

Results or Outcomes

The presence of DBZP in BZP indicates that the BZP is of low quality or has been poorly synthesized .

Use in Analytical Chemistry

Specific Scientific Field

Summary of the Application

Piperazines, including 1,3-Dibenzylpiperazine, can be analyzed using various analytical techniques such as gas chromatography-mass spectrometry (GC-MS), high-pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .

Methods of Application or Experimental Procedures

A sample preparation method for HPLC analysis involves dissolving approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol, 1:1 solution. The solution is then diluted with methanol to a total volume of 10 ml and filtered with a 0.45 μm membrane filter .

Results or Outcomes

The results of these analyses can provide valuable information about the sample, including its purity, concentration, and the presence of any impurities .

Use as an Impurity Marker in Illicit Drug Synthesis

Summary of the Application

Dibenzylpiperazine (DBZP) is often found as an impurity in the recreational stimulant drug benzylpiperazine (BZP). The presence of DBZP is a marker for low-quality or poorly synthesized BZP .

Results or Outcomes

Use in the Synthesis of Antidepressant Drugs

Specific Scientific Field

Summary of the Application

One of the phenylpiperazines, 1-(3-chlorophenyl)piperazine (mCPP), has been even more widespread than BZP. By 2006, it was estimated that almost 10% of illicit tablets sold in the EU, as part of the illicit ecstasy market, contained mCPP . mCPP is used as a starting material for the synthesis of several antidepressant drugs .

Results or Outcomes

The use of mCPP in the synthesis of antidepressant drugs has led to its widespread presence in illicit tablets sold in the EU .

Safety And Hazards

The safety data sheet for ®-1,3-dibenzylpiperazine suggests that it should be used only for R&D and not for medicinal, household, or other uses . In case of exposure, the recommended first aid measures include moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor .

Propiedades

IUPAC Name |

1,3-dibenzylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-3-7-16(8-4-1)13-18-15-20(12-11-19-18)14-17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDRRBUHVZNKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40621051 | |

| Record name | 1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibenzylpiperazine | |

CAS RN |

179051-52-6 | |

| Record name | 1,3-Dibenzylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40621051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)](/img/structure/B70737.png)